molecular formula C18H18N4O4S2 B2715584 N-(4-((3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1351611-59-0

N-(4-((3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2715584
CAS No.: 1351611-59-0
M. Wt: 418.49
InChI Key: IKHICIPXGKRZTM-UHFFFAOYSA-N
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Description

The compound N-(4-((3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide is a heterocyclic acetamide derivative featuring a sulfonamide-linked azetidine ring, a 1,2,4-oxadiazole moiety, and a thiophene substituent. These structural elements are associated with diverse biological activities, including kinase inhibition, antimicrobial effects, and anti-inflammatory properties . The azetidine ring (a four-membered nitrogen-containing heterocycle) introduces conformational rigidity, while the sulfonyl group enhances metabolic stability and solubility. The thiophene and oxadiazole groups contribute to π-π stacking interactions and electronic effects critical for target binding .

Properties

IUPAC Name

N-[4-[3-[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S2/c1-12(23)19-14-4-6-16(7-5-14)28(24,25)22-10-13(11-22)18-20-17(21-26-18)9-15-3-2-8-27-15/h2-8,13H,9-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHICIPXGKRZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of N-(4-((3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide typically involves the construction of each functional group followed by their strategic assembly. The thiophene and oxadiazole units are often synthesized first, employing cyclization reactions under specific temperature and solvent conditions.

  • Industrial Production Methods: : On an industrial scale, this compound is produced using batch or continuous flow processes to ensure high yields and purity. Key reaction conditions involve precise temperature control, pressure, and the use of catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

  • Types of Reactions: : N-(4-((3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide undergoes a variety of chemical reactions including oxidation, reduction, and substitution.

  • Common Reagents and Conditions: : Oxidation reactions often utilize oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions. Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride.

  • Major Products Formed: : Depending on the reaction conditions, products such as sulfonylated derivatives, substituted azetidines, or further oxidized oxadiazole compounds can be obtained.

4. Scientific Research Applications: This compound finds applications across multiple fields:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, demonstrating the utility of its diverse functional groups in organic synthesis.

  • Biology: : In biological research, this compound is investigated for its potential as a bioactive molecule, exhibiting properties such as enzyme inhibition or receptor binding.

  • Medicine: : Preliminary studies suggest its role in developing pharmaceuticals, particularly in targeting specific pathways in disease treatment.

  • Industry: : It's used in the production of advanced materials, such as polymers and specialty chemicals, owing to its structural diversity.

Mechanism of Action

  • Molecular Targets and Pathways: : The compound's mechanism of action involves interacting with molecular targets such as enzymes or receptors. The thiophene and oxadiazole groups play a crucial role in binding interactions, while the sulfonyl and acetamide groups influence its solubility and bioavailability.

  • Mechanistic Insights: : Studies have shown that this compound can modulate enzymatic activity or receptor signaling pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The table below compares the target compound with structurally related analogs reported in the literature:

Compound Core Heterocycles Key Substituents Reported Activities References
Target Compound Azetidine, 1,2,4-oxadiazole, thiophene Sulfonyl linker, acetamide, thiophen-2-ylmethyl Inferred: Kinase inhibition, antimicrobial
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides 1,3,4-Oxadiazole, thiazole Propanamide, sulfanyl linker, amino-thiazole Antimicrobial, anti-inflammatory
FP1-12 (Hydroxyacetamide-triazole derivatives) 1,2,4-Triazole, imidazolone Hydroxyacetamide, substituted phenyl groups Antiproliferative (IC₅₀: 2–8 µM)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole, furan Sulfanyl linker, acetamide, furan Anti-exudative (10 mg/kg dose)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Benzene, sulfonamide Nitro group, methylsulfonyl, acetamide Intermediate for heterocyclic synthesis

Key Observations :

  • The target compound uniquely combines azetidine and 1,2,4-oxadiazole, which are absent in triazole- or thiazole-based analogs. This may enhance binding to targets requiring conformational rigidity (e.g., kinase ATP-binding pockets) .
  • The thiophen-2-ylmethyl substituent distinguishes it from furan-containing anti-exudative analogs (), possibly altering pharmacokinetic profiles due to thiophene’s higher lipophilicity .

Physicochemical and Spectral Properties

  • Crystallography: N-(4-Chloro-2-nitrophenyl)acetamide derivatives () exhibit planar benzene rings and intermolecular hydrogen bonding (C–H⋯O), which stabilize crystal packing . The target’s azetidine ring may introduce non-planarity, affecting solubility.
  • Spectral Data : Pyrazole-containing acetamides () show characteristic NMR peaks for acetamide protons at δ 2.1–2.3 ppm and aromatic protons at δ 7.1–8.2 ppm . The target’s thiophene protons are expected near δ 6.8–7.4 ppm.

Biological Activity

N-(4-((3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that integrates various bioactive motifs, including thiophene and oxadiazole. The biological activity of this compound is of significant interest due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory domains.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring through cyclization processes and the introduction of thiophene groups via coupling reactions. The final amide bond formation is achieved through condensation reactions involving suitable reagents like carbodiimides or acid chlorides .

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. For instance, studies on similar oxadiazole compounds have demonstrated their effectiveness against Mycobacterium tuberculosis and other bacterial strains. The mechanism often involves inhibition of key enzymes in fatty acid synthesis pathways, such as enoyl-acyl carrier protein reductase (FabI), which is crucial for bacterial cell wall integrity .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound 21cM. tuberculosis4–8 µM
Compound 30Clostridium difficile0.003–0.03 µg/mL
Compound 31aNeisseria gonorrhoeae0.03–0.125 μg/mL

Anti-inflammatory Activity

This compound has also been explored for its anti-inflammatory properties. Compounds containing the oxadiazole moiety have shown promise in reducing inflammation markers in various models. This activity is often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Table 2: Anti-inflammatory Effects of Related Compounds

CompoundInflammatory ModelEffect Observed
THP DerivativeCarrageenan-induced paw edemaSignificant reduction in edema
Oxadiazole DerivativeLPS-stimulated macrophagesDecreased TNF-alpha production

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : Compounds may inhibit enzymes critical for bacterial survival, such as FabI.
  • Cytokine Modulation : They may modulate the production of pro-inflammatory cytokines.
  • Binding Affinity : Molecular docking studies indicate a strong binding affinity to relevant biological targets, which could elucidate further specific interactions .

Case Studies

Several studies have investigated similar compounds with promising results:

  • Antitubercular Activity : A study by Dhumal et al. (2016) highlighted that certain oxadiazole derivatives exhibited strong inhibition against Mycobacterium bovis, indicating potential for treating tuberculosis .
  • Inflammatory Response : Research on benzamide derivatives showed significant efficacy against Gram-positive bacteria by inhibiting lipoteichoic acid synthesis, crucial for bacterial growth and virulence .

Q & A

Q. What is the optimal synthetic route for preparing this compound, and what key reagents/catalysts are critical for yield optimization?

The compound can be synthesized via a multi-step procedure involving:

  • Condensation reactions : Refluxing equimolar concentrations of precursors (e.g., oxazol-5(4H)-one derivatives and sulfanyl-acetamide intermediates) at 150°C under pyridine and zeolite (Y-H) catalysis .
  • Purification : Recrystallization from ethanol after acid quenching and filtration. Key reagents include pyridine (as a base and solvent) and zeolite (Y-H) for catalytic acceleration. Yield optimization requires strict control of reaction time (5 hours) and temperature.

Q. Which spectroscopic and crystallographic techniques are most reliable for structural validation?

  • NMR spectroscopy : ¹H/¹³C NMR confirms the presence of critical functional groups (e.g., thiophen-2-ylmethyl, sulfonyl, and acetamide moieties).
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally analogous fluorophenyl-thiadiazole derivatives .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Q. How do the thiophene and 1,2,4-oxadiazole moieties influence the compound's physicochemical properties?

  • Thiophene : Enhances π-π stacking interactions due to aromaticity, improving binding to hydrophobic targets.
  • 1,2,4-Oxadiazole : Increases metabolic stability compared to alternative heterocycles (e.g., triazoles) by resisting enzymatic cleavage. These groups collectively improve lipophilicity (logP ~2.5–3.0), as inferred from structurally related acetamide derivatives .

Q. What analytical methods ensure purity and stability during storage?

  • HPLC-UV/ELSD : Monitors purity (>95%) using C18 columns with acetonitrile/water gradients.
  • Accelerated stability studies : Store at 2–8°C under inert atmosphere; assess degradation via LC-MS over 6–12 months.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the azetidine-sulfonyl linker?

  • Synthetic modifications : Replace the azetidine ring with pyrrolidine or piperidine analogs to assess conformational flexibility.
  • Biological assays : Test antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) and compare IC₅₀ values.
  • Table : SAR trends from analogous compounds:
Azetidine ModificationIC₅₀ (μM)Notes
Unmodified azetidine0.85High rigidity
Pyrrolidine analog1.92Reduced activity
Piperidine analog2.45Increased flexibility
Data adapted from hydroxyacetamide derivative studies .

Q. What computational strategies predict binding affinities to biological targets like kinases or GPCRs?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes.
  • Free energy calculations : Apply MM-PBSA to quantify binding energies, prioritizing fluorophenyl interactions observed in crystallographic data .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Dynamic effects : Use variable-temperature NMR to detect conformational exchange broadening.
  • Crystallographic validation : Compare experimental X-ray structures (e.g., CCDC deposits) with DFT-optimized geometries .
  • Heteronuclear correlation (HSQC/HMBC) : Resolve ambiguities in proton-carbon connectivity.

Q. What in vitro assays are suitable for identifying metabolic liabilities in the 1,2,4-oxadiazole ring?

  • Microsomal stability assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS.
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Reactive metabolite detection : Trapping studies with glutathione (GSH) to identify electrophilic intermediates.

Q. Which heterocyclic replacements for thiophene could optimize bioavailability without sacrificing potency?

  • Bioisosteric substitutions : Replace thiophene with furan (improves solubility) or pyridine (enhances hydrogen bonding).
  • Pharmacokinetic profiling : Compare logD, plasma protein binding, and Caco-2 permeability across analogs.
  • Case study : Fluorophenyl-thiazole analogs showed 2.3-fold higher oral bioavailability in rodent models .

Methodological Notes

  • Synthesis : Prioritize zeolite catalysis for greener synthesis .
  • Data validation : Cross-reference spectral data with PubChem entries (e.g., InChIKey: YUIYLRZZOTYCSH-UHFFFAOYSA-N) .
  • Advanced modeling : Leverage CRDC classification codes (e.g., RDF2050108 for process simulation) to align with engineering best practices .

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